3-(1-((Benzyloxy)carbonyl)piperidin-2-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid
Overview
Description
3-(1-((Benzyloxy)carbonyl)piperidin-2-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid is a compound of interest in synthetic organic chemistry and drug development. The compound's unique structure, containing both benzyloxycarbonyl and tert-butoxycarbonyl groups, makes it significant in a variety of chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-((Benzyloxy)carbonyl)piperidin-2-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid involves multiple steps, typically starting from commercially available precursors. Here is a general outline:
Step 1: : Protection of piperidine nitrogen to form a carbamate derivative using benzyl chloroformate in the presence of a base such as triethylamine.
Step 2: : Introduction of the propanoic acid side chain through a nucleophilic substitution reaction.
Step 3: : Introduction of the tert-butoxycarbonyl group to protect the amine functionality.
Step 4: : Final deprotection and purification steps to yield the target compound.
Industrial Production Methods: Industrial production of this compound might involve high-yield routes, optimized reaction conditions such as temperature and pH control, and continuous flow techniques to scale up the synthesis efficiently.
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at the benzyloxycarbonyl group.
Reduction: : Reduction reactions might target the piperidine ring.
Substitution: : Nucleophilic or electrophilic substitution reactions are possible at various sites on the molecule.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromic acid.
Reducing Agents: : Sodium borohydride, lithium aluminium hydride.
Substitution Reagents: : Halogenating agents, nucleophiles like amines or alcohols.
Major Products: Products vary based on the specific reactions but may include derivatives with modified side chains or protective groups.
Scientific Research Applications
3-(1-((Benzyloxy)carbonyl)piperidin-2-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid is valuable in:
Chemistry: : As a building block for complex molecular synthesis.
Biology: : For studying interactions with biological macromolecules.
Industry: : May be used in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The compound’s mechanism involves:
Molecular Targets: : It can interact with enzymes or receptors, altering their activity.
Pathways: : Modifying signaling pathways through binding interactions with key biological molecules.
Comparison with Similar Compounds
Compared to similar compounds, such as:
3-(1-((Benzyloxy)carbonyl)piperidin-2-yl)propanoic acid
3-((tert-butoxycarbonyl)amino)propanoic acid
2-((Benzyloxy)carbonyl)piperidin-3-yl)propanoic acid
3-(1-((Benzyloxy)carbonyl)piperidin-2-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid is unique due to its combined protective groups, enhancing its stability and reactivity for synthetic applications.
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-phenylmethoxycarbonylpiperidin-2-yl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O6/c1-21(2,3)29-19(26)22-16(13-18(24)25)17-11-7-8-12-23(17)20(27)28-14-15-9-5-4-6-10-15/h4-6,9-10,16-17H,7-8,11-14H2,1-3H3,(H,22,26)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHDUTMNOVGCPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1CCCCN1C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660880 | |
Record name | 3-{1-[(Benzyloxy)carbonyl]piperidin-2-yl}-3-[(tert-butoxycarbonyl)amino]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00660880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886362-34-1 | |
Record name | 3-{1-[(Benzyloxy)carbonyl]piperidin-2-yl}-3-[(tert-butoxycarbonyl)amino]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00660880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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